Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide: is a type of phosphine oxide. Phosphine oxides are a class of organophosphorus compounds that contain a phosphorus atom bonded to an oxygen atom and three carbon atoms. They are commonly used as ligands in the field of inorganic chemistry.

Métodos De Preparación

The synthesis of Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide often involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This synthetic approach is widely used due to its efficiency and reliability. Industrial production methods typically follow similar routes, ensuring high yield and purity of the compound.

Análisis De Reacciones Químicas

Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide: undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form different phosphine oxide derivatives.

Reduction: It can be reduced under specific conditions to yield phosphine derivatives.

Substitution: The compound is often used as a ligand in coupling reactions such as Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. Major products formed from these reactions are typically complex organophosphorus compounds used in various applications.

Aplicaciones Científicas De Investigación

Catalysis

One of the primary applications of bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide is as a ligand in catalytic processes. It enhances the efficiency and selectivity of several reactions, including:

- Buchwald-Hartwig Cross Coupling

- Suzuki-Miyaura Coupling

- Stille Coupling

- Sonogashira Coupling

- Negishi Coupling

- Heck Coupling

- Hiyama Coupling

These reactions are vital for synthesizing complex organophosphorus compounds used in pharmaceuticals and materials science .

Synthesis of Advanced Materials

The compound is utilized in the synthesis of advanced materials due to its ability to stabilize reactive intermediates during chemical reactions. This property is particularly useful in developing new polymers and catalysts for industrial processes .

Interaction with Biological Molecules

Research indicates that this compound may interact with various biological molecules, although its direct biological applications remain limited. It has been studied for potential therapeutic properties, particularly in drug development .

Cytostatic Effects

Recent studies have shown that derivatives of phosphine oxides exhibit cytostatic effects on cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytostatic activity against MDA-MB 231 (human breast adenocarcinoma) and Ebc-1 (human lung carcinoma) cells . The following table summarizes the IC50 values of related compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB 231 | 37.8 |

| Compound B | Ebc-1 | 25.9 |

| Compound C | A431 | 49.9 |

This data suggests potential pathways for further research into its medicinal properties.

Industrial Applications

In industry, this compound is employed as a catalyst in chemical processes that require high efficiency and selectivity. Its application extends to the production of organophosphorus insecticides and other specialty chemicals .

Mecanismo De Acción

The mechanism by which Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide exerts its effects involves its role as a ligand. It coordinates with metal centers in catalytic processes, facilitating the formation and stabilization of reactive intermediates. This coordination enhances the efficiency of various chemical reactions, making it a valuable component in catalysis.

Comparación Con Compuestos Similares

Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide: can be compared with other similar compounds such as:

- Bis(3,5-dimethylphenyl)phosphine

- Tris(4-methoxy-3,5-dimethylphenyl)phosphine

- Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine

These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. This compound is unique due to its specific methoxy and dimethyl substituents, which enhance its stability and reactivity as a ligand in various chemical processes.

Actividad Biológica

Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide is a phosphine oxide compound that has gained attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and applications in medicinal chemistry.

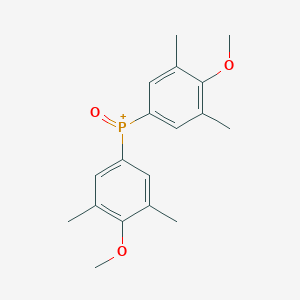

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phosphorus atom bonded to two 4-methoxy-3,5-dimethylphenyl groups and an oxygen atom. The presence of methoxy groups enhances its solubility and reactivity, making it suitable for various chemical reactions.

Target Interaction

this compound primarily interacts with biological systems through its role as a ligand in coordination chemistry. It forms complexes with transition metals, which can modulate their reactivity and selectivity in catalyzed reactions .

Biochemical Pathways

The compound is known to affect several biochemical pathways, particularly those involved in the synthesis of phosphinothioates. These pathways are crucial for the production of various pharmacologically active compounds. The formation of S–P(O) bonds is significant as these structures are prevalent in many biologically active molecules.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can induce cytostasis in various cancer cell lines. For instance, compounds derived from similar phosphine oxides showed significant cytostatic effects on A431 human epidermoid carcinoma cells (cytostasis = 49.9%) and MDA-MB 231 human breast adenocarcinoma cells (cytostasis = 48.9%) at concentrations around 50 µM .

- Anti-inflammatory Properties : Some studies have suggested that phosphine oxides may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

- Ligand Effects in Catalysis : The compound's role as a ligand enhances catalytic reactions involving transition metals, which can lead to the development of new therapeutic agents .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound and its analogs:

| Study | Cell Line | Cytostasis (%) | Concentration (µM) |

|---|---|---|---|

| Study A | A431 | 49.9 | 50 |

| Study B | MDA-MB 231 | 48.9 | 50 |

| Study C | Ebc-1 | 45.3 | 50 |

These findings suggest a promising avenue for further exploration in cancer therapeutics.

Applications in Medicinal Chemistry

The potential applications of this compound extend beyond anticancer properties:

- Drug Development : Its ability to form stable complexes with metals makes it a valuable precursor in drug synthesis and development.

- Catalysis : The compound is utilized in various catalytic processes, including cross-coupling reactions such as Suzuki-Miyaura reactions, which are essential for synthesizing complex organic molecules .

Propiedades

IUPAC Name |

bis(4-methoxy-3,5-dimethylphenyl)-oxophosphanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3P/c1-11-7-15(8-12(2)17(11)20-5)22(19)16-9-13(3)18(21-6)14(4)10-16/h7-10H,1-6H3/q+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKWMJVFWJXGGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)[P+](=O)C2=CC(=C(C(=C2)C)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3P+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452783 |

Source

|

| Record name | Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125653-55-6 |

Source

|

| Record name | Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.